2-amino-N-(3-methoxypropyl)benzamide
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Overview
Description
2-Amino-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of an amino group attached to a benzamide structure, with a 3-methoxypropyl substituent on the nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxypropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .
Scientific Research Applications
2-Amino-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the 3-methoxypropyl substituent, making it less versatile in certain reactions.
N-(3-Methoxypropyl)benzamide: Does not have the amino group, limiting its biological activity.
3-Methoxypropylamine: A simpler structure without the benzamide moiety, used in different contexts.
Uniqueness
2-Amino-N-(3-methoxypropyl)benzamide is unique due to its combination of an amino group and a 3-methoxypropyl substituent on the benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUFCYXDRTHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475269 |
Source
|
Record name | 2-amino-N-(3-methoxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30481-59-5 |
Source
|
Record name | 2-amino-N-(3-methoxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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